molecular formula C19H14Cl2N2O2S B15101635 (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one

(2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one

Cat. No.: B15101635
M. Wt: 405.3 g/mol
InChI Key: UNKZUWQHQHKIIQ-WJDWOHSUSA-N
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Description

(2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dichlorophenyl group, and a prop-2-en-1-yloxybenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of Thiazolidinone Ring: The initial step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thiazolidinone ring.

    Introduction of Dichlorophenyl Group: The dichlorophenyl group is introduced through a nucleophilic substitution reaction using 2,3-dichlorobenzaldehyde.

    Formation of Imino Group: The imino group is formed by the condensation of the thiazolidinone intermediate with 2,3-dichlorobenzaldehyde under acidic conditions.

    Introduction of Prop-2-en-1-yloxybenzylidene Moiety: The final step involves the reaction of the intermediate with 4-(prop-2-en-1-yloxy)benzaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for studying enzyme mechanisms and developing enzyme-targeted therapies.

Medicine

In medicine, this compound is explored for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Preclinical studies have shown promising results, warranting further investigation.

Industry

In the industrial sector, this compound is used as a precursor in the synthesis of various agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in the production of high-value chemicals.

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. For example, inhibition of inflammatory enzymes can result in anti-inflammatory effects, while inhibition of microbial enzymes can lead to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-[4-(methoxy)benzylidene]-1,3-thiazolidin-4-one: Similar structure but with a methoxy group instead of a prop-2-en-1-yloxy group.

    (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-[4-(ethoxy)benzylidene]-1,3-thiazolidin-4-one: Similar structure but with an ethoxy group instead of a prop-2-en-1-yloxy group.

Uniqueness

The uniqueness of (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one lies in its prop-2-en-1-yloxybenzylidene moiety, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, differentiating it from other similar compounds.

Properties

Molecular Formula

C19H14Cl2N2O2S

Molecular Weight

405.3 g/mol

IUPAC Name

(5Z)-2-(2,3-dichlorophenyl)imino-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H14Cl2N2O2S/c1-2-10-25-13-8-6-12(7-9-13)11-16-18(24)23-19(26-16)22-15-5-3-4-14(20)17(15)21/h2-9,11H,1,10H2,(H,22,23,24)/b16-11-

InChI Key

UNKZUWQHQHKIIQ-WJDWOHSUSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2

Origin of Product

United States

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